2,4-Dibromo-5-hydroxybenzoic acid
Overview
Description
2,4-Dibromo-5-hydroxybenzoic acid , also known as 5-Bromosalicylic acid , is a derivative of salicylic acid. Its chemical formula is C₇H₅BrO₃ , and it has a molecular weight of 217.02 g/mol . The compound features two bromine atoms attached to the benzene ring, along with a hydroxyl group at the 5-position. It is a white to off-white solid with a melting point of approximately 159-162°C .
Synthesis Analysis
The synthesis of this compound involves bromination of the corresponding salicylic acid. One common method is the reaction of salicylic acid with bromine in an acidic medium. The bromination occurs at the ortho and para positions, resulting in the formation of the dibromo derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms (at positions 2 and 4) and a hydroxyl group (at position 5). The linear formula is BrC₆H₃-2-(OH)CO₂H .
Mechanism of Action
Properties
IUPAC Name |
2,4-dibromo-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBWIKYYVVCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702738 | |
Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-39-1 | |
Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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